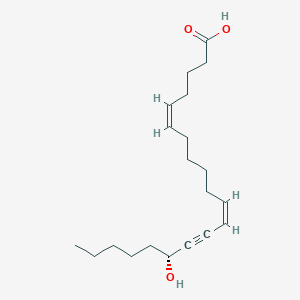

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5Z,11Z,15R)-15-hydroxyicosa-5,11-dien-13-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h8-11,19,21H,2-7,12-13,15-16,18H2,1H3,(H,22,23)/b10-8-,11-9-/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVHFLDCTFMIGD-DPTNXLIISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#CC=CCCCCC=CCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C#C/C=C\CCCC/C=C\CCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid

This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid, a stable and biologically active analog of 15(S)-HETE.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and lipid chemistry.

Introduction: The Significance of a Stable 15(S)-HETE Analog

15(S)-Hydroxyeicosa-(5Z,8Z,11Z,13E)-tetraenoic acid (15(S)-HETE) is a crucial arachidonic acid metabolite produced via the 15-lipoxygenase pathway.[1][2] It exhibits a wide range of biological activities, including vasoconstriction and angiogenesis, making it a molecule of significant interest in physiological and pathological research. However, the inherent instability of its skipped polyene structure due to autoxidation presents a considerable challenge for its application in prolonged studies and potential therapeutic development.[1]

This compound (referred to hereafter as 1 ) was synthesized to overcome this stability issue.[1] By replacing the labile conjugated diene and the second double bond of the skipped diene system in 15(S)-HETE with a more stable enyne moiety, this analog retains key biological functions, such as vasoconstrictive and antiproliferative activities, while offering significantly enhanced chemical stability.[1][2] This guide will detail a robust synthetic strategy to access this important molecule, emphasizing stereochemical control and practical laboratory execution.

Retrosynthetic Analysis and Strategic Considerations

A successful synthesis of 1 hinges on a convergent strategy that allows for the efficient assembly of the carbon skeleton and precise installation of the required stereochemistry. The key disconnections in a retrosynthetic analysis reveal three main fragments: a C1-C6 carboxylic acid-containing moiety, a C7-C12 fragment establishing the Z-alkene, and a C13-C20 chiral propargyl alcohol fragment.

Core Strategic Pillars:

-

Stereochemical Control: The paramount challenge is the establishment of the (R)-configuration at the C15 hydroxyl center. This is most effectively addressed by employing a chiral pool starting material, which provides a pre-defined stereocenter, thereby simplifying the synthetic route and ensuring high enantiomeric purity.[3]

-

Carbon-Carbon Bond Formations: The synthesis will rely on robust and well-established carbon-carbon bond-forming reactions. Specifically, a Wittig reaction will be utilized to construct the C5-C6 Z-alkene, and a Sonogashira coupling will form the C12-C13 bond, connecting the central and terminal fragments.

-

Protecting Group Strategy: A judicious choice of protecting groups is essential to mask reactive functionalities during the synthetic sequence and allow for their selective removal under mild conditions.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Caption: Overall workflow for the synthesis of the target molecule.

PART 1: Synthesis of the Chiral C13-C20 Fragment

The synthesis of the chiral C13-C20 fragment commences from a suitable enantiopure starting material from the chiral pool, such as an amino acid or a hydroxy acid.[3][4][5] This approach ensures the correct stereochemistry at the C15 position from the outset.

Experimental Protocol: Synthesis of the (R)-propargyl alcohol derivative

This multi-step protocol outlines the conversion of a chiral starting material to the key C13-C20 alkyne fragment.

Step 1: Protection of the Chiral Starting Material

-

Dissolve the chosen chiral starting material (e.g., (R)-(-)-epichlorohydrin) in a suitable aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable protecting group for the hydroxyl moiety, for example, tert-butyldimethylsilyl chloride (TBDMSCl), along with an appropriate base like imidazole.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Opening of the Epoxide and Introduction of the Alkyne

-

To a solution of the protected epoxide in a dry ethereal solvent (e.g., THF) at low temperature (-78 °C), add a solution of lithium acetylide ethylenediamine complex.

-

Allow the reaction to warm to room temperature slowly and stir until the epoxide is consumed (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product, dry the organic phase, and purify by flash column chromatography to afford the protected propargyl alcohol.

Step 3: Iodination of the Terminal Alkyne

-

Dissolve the terminal alkyne in a suitable solvent like acetone or methanol.

-

Add N-iodosuccinimide (NIS) and a catalytic amount of silver nitrate.

-

Stir the reaction at room temperature, protected from light, until the starting material is fully converted.

-

Remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the iodoalkyne.[1]

PART 2: Synthesis of the C1-C12 Aldehyde Fragment

The C1-C12 fragment, containing the Z-alkene and the terminal aldehyde, is constructed from commercially available starting materials.

Experimental Protocol: Synthesis of the Aldehyde Fragment

Step 1: Lindlar Reduction to Form the Z-Alkenol

-

To a solution of a suitable commercially available alkynol (e.g., 5-hexyn-1-ol) in a solvent such as ethyl acetate or hexane, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) until the alkyne is fully reduced to the Z-alkene.

-

Monitor the reaction progress carefully by gas chromatography (GC) or TLC to avoid over-reduction to the alkane.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the Z-alkenol.

Step 2: Oxidation to the Aldehyde

-

Dissolve the Z-alkenol in dry DCM.

-

Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.[6]

-

Stir the reaction at room temperature until the alcohol is completely oxidized to the aldehyde.

-

Purify the crude product by flash column chromatography to yield the desired aldehyde.

PART 3: Assembly of the Carbon Skeleton and Final Steps

With the two key fragments in hand, the final assembly involves a Sonogashira coupling followed by a Wittig reaction and final deprotection.

Experimental Protocol: Final Assembly

Step 1: Sonogashira Coupling

-

To a solution of the iodoalkyne from Part 1 and the aldehyde from Part 2 in a suitable solvent system (e.g., a mixture of THF and diethylamine), add a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) co-catalyst like CuI.[7][8]

-

Stir the reaction under an inert atmosphere at room temperature until completion.

-

Filter the reaction mixture and concentrate under reduced pressure.

-

Purify the coupled product by column chromatography.

Step 2: Wittig Reaction for Z-Alkene Formation

-

Prepare the ylide by treating 4-carboxybutyltriphenylphosphonium bromide with a strong base like potassium tert-butoxide in dry THF.[1]

-

Cool the resulting orange-red solution to -78 °C.

-

Add a solution of the aldehyde from the previous step in dry toluene, maintaining a low temperature.[1]

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of potassium hydrogen phosphate.[1]

-

Extract the product with an organic solvent, dry, and purify.

Step 3: Final Deprotection and Purification

-

Remove the silyl protecting group from the C15 hydroxyl group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Purify the final product, this compound (1 ), using high-performance liquid chromatography (HPLC) to achieve high purity.

Below is a Graphviz diagram illustrating the key reaction sequence.

Caption: Key reaction sequence for the assembly of the target molecule.

Validation and Characterization

In-process Controls:

-

TLC and GC/MS: Monitor the progress of each reaction to ensure complete conversion of starting materials and identify the formation of byproducts.

-

NMR Spectroscopy: Characterize the structure of all intermediates to confirm their identity and purity before proceeding to the next step.

Final Product Characterization:

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the final product to confirm its elemental composition.

-

¹H and ¹³C NMR Spectroscopy: Confirm the structure of the final molecule, including the stereochemistry of the double bonds.

-

Chiral HPLC: Determine the enantiomeric excess of the final product to ensure the stereochemical integrity of the C15 hydroxyl group.

-

FTIR Spectroscopy: Identify the characteristic functional groups present in the molecule.

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1 | Silyl Protection | Chiral Epoxide | Protected Epoxide | >95 | >98 |

| 2 | Epoxide Opening | Protected Epoxide | Protected Propargyl Alcohol | 80-90 | >95 |

| 3 | Iodination | Terminal Alkyne | Iodoalkyne | 85-95 | >95 |

| 4 | Lindlar Reduction | Alkynol | Z-Alkenol | >90 | >98 |

| 5 | Oxidation | Z-Alkenol | Aldehyde | 75-85 | >95 |

| 6 | Sonogashira Coupling | Iodoalkyne & Aldehyde | Coupled Aldehyde | 70-80 | >90 |

| 7 | Wittig Reaction | Coupled Aldehyde | Protected Target | 60-70 | >90 |

| 8 | Deprotection | Protected Target | Final Product | >90 | >99 (after HPLC) |

Conclusion

The synthesis of this compound presented in this guide provides a reliable and reproducible pathway to this valuable research tool. By leveraging a chiral pool starting material and employing robust carbon-carbon bond-forming reactions, this protocol allows for the efficient and stereoselective synthesis of the target molecule. The enhanced stability of this 15(S)-HETE analog opens up new avenues for investigating the biological roles of 15-lipoxygenase metabolites in various physiological and pathological processes.

References

- Manufacture of (5Z,8Z,11Z,13E)(15S)-15-Hydroxyeicosa-5,8,11,13-tetraenoic Acid Sodium Salt for Clinical Trials. ACS Publications. (2010-12-02).

- This compound. National Institutes of Health. (2016-04-23).

- Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. National Institutes of Health.

- Bis-Sonogashira cross-coupling: an expeditious approach towards long-chain, phenylene-modified 1,v-diols. RSC Publishing. (2012-03-09).

- RSC Advances. ResearchGate.

- Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl... ResearchGate.

- This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity. PubMed.

- Chiral pool. Wikipedia.

- Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils. National Institutes of Health.

- Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process. PubMed.

- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health.

- Application of Organic Synthesis in New Drug Discovery. BOC Sciences.

- Innovation in Synthetic Methods for Drug Discovery and Development. Hilaris Publisher. (2024-06-26).

- Innovative Approaches to Molecular Synthesis for Drug Development. JournalsPub.

- Synthesis of Drugs. Drug Design Org.

- Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. PubMed. (2024-01-15).

- 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. National Institutes of Health.

- Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. National Institutes of Health. (2024-01-15).

- Stereochemistry, total synthesis, and biological activity of 14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid. ResearchGate.

- Chiral Pool.

- 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate.

- Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. SciSpace.

- Synthesis of 2, 15-Hexadecanedione | Request PDF. ResearchGate.

- Final steps for synthesis of 15a and 15b | Download Scientific Diagram. ResearchGate.

- WO2015057365A2 - Synthesis of diacids, dialdehydes, or diamines from thf-diols. Google Patents.

- [Synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic (5,6-dehydroarachidonic) acid and its transformation into [5,6-3H]arachidonic acid and [5,6-3H]prostaglandins E2 and F2 alpha]. Sigma-Aldrich.

Sources

- 1. This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. may.chem.uh.edu [may.chem.uh.edu]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bis-Sonogashira cross-coupling: an expeditious approach towards long-chain, phenylene-modified 1,ω-diols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Biological Activity of 20-HETE Analogues: A Technical Guide to 20-hydroxyeicosa-5(Z),14(Z)-dienoic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of HETE Analogs

The eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) is a critical signaling lipid derived from arachidonic acid by cytochrome P450 (CYP) enzymes of the 4A and 4F families.[1] It is a potent regulator of vascular tone, endothelial function, and cellular proliferation, implicated in a spectrum of physiological and pathological processes including hypertension, stroke, and cancer.[2][3] However, the inherent chemical and metabolic instability of endogenous 20-HETE presents significant challenges for in-depth laboratory investigation.

To overcome these limitations, researchers have developed chemically stable, synthetic analogs that mimic or antagonize the actions of 20-HETE, providing invaluable tools for elucidating its complex biology.[4] While a standardized nomenclature like "HETE analog 1" is not officially recognized, this guide focuses on one of the most potent and widely utilized synthetic 20-HETE mimetics: 20-hydroxyeicosa-5(Z),14(Z)-dienoic acid , also known by the designation WIT003 or 20-5,14-HEDE .[5][6] This document serves as a comprehensive technical resource on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Molecular Profile and Rationale for Use

20-5,14-HEDE is a stable analog of 20-HETE. Its structure retains the key hydroxyl group at carbon 20 but eliminates the double bonds at positions 8,9 and 11,12.[7][8] This modification prevents its degradation by cyclooxygenase and makes it less susceptible to β-oxidation, conferring greater stability for experimental use both in vitro and in vivo compared to the native compound.[9] It is employed by researchers to reliably recapitulate the vascular and pro-inflammatory effects of endogenous 20-HETE.[4]

Core Mechanism of Action: The GPR75 Receptor

The primary molecular target of 20-HETE and its mimetic analogs like 20-5,14-HEDE is the G protein-coupled receptor 75 (GPR75).[3] Formerly an orphan receptor, GPR75 has been identified as a high-affinity receptor for 20-HETE, coupling primarily through the Gαq/11 subunit.[1][3]

The binding of 20-5,14-HEDE to GPR75 initiates a cascade of intracellular signaling events:

-

Gαq/11 Dissociation : The agonist-receptor interaction stimulates the dissociation of the Gαq/11 subunit from the receptor complex.[3]

-

Downstream Signaling : This dissociation triggers canonical Gq signaling pathways, including the activation of Phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in increased intracellular calcium concentrations ([Ca2+]i) and the activation of Protein Kinase C (PKC).[3][6]

-

GIT1-Mediated Signaling : The activated GPR75 also recruits G-protein–coupled receptor-kinase interacting protein-1 (GIT1), which facilitates the c-Src–mediated transactivation of the Epidermal Growth Factor Receptor (EGFR).[3]

This multi-faceted signaling cascade underlies the diverse biological activities attributed to 20-5,14-HEDE.

Caption: Signaling pathways activated by 20-5,14-HEDE via the GPR75 receptor.

Key Biological Activities and Applications

As a stable 20-HETE agonist, 20-5,14-HEDE has been instrumental in defining the role of this pathway in various physiological systems.

Vascular Tone and Hemodynamics

20-5,14-HEDE is a potent vasoconstrictor, mimicking one of the primary functions of endogenous 20-HETE.[5] This action is primarily mediated by the GPR75-Gαq-PLC-Ca2+ pathway in vascular smooth muscle cells (VSMCs), which sensitizes the contractile machinery.[10] In preclinical models, it has been shown to reduce basal cerebral blood flow. Its glycine-conjugated counterpart, 20-5,14-HEDGE, has demonstrated the ability to reverse hypotension and tachycardia in rodent models of septic shock by restoring vascular reactivity.[11][12][13]

Cell Survival and Anti-Apoptotic Effects

A significant activity of 20-5,14-HEDE is its ability to promote cell survival and inhibit apoptosis. This is particularly well-documented in endothelial cells.[5][7] The mechanism involves the activation of the pro-survival PI3K/Akt signaling pathway.[5] Studies have shown that 20-5,14-HEDE can protect bovine pulmonary artery endothelial cells (BPAECs) from apoptosis induced by serum starvation or lipopolysaccharide (LPS).[7][14] This protective effect is quantifiable by a reduction in caspase-3 activity.[7]

| Parameter | Cell Type | Concentration Range | Observed Effect | Reference |

| Proliferation | BPAECs | 0.1 nM - 50 µM | Increased DNA synthesis | [5] |

| Anti-apoptosis | BPAECs | 100 nM - 1 µM | Protection from starvation-induced caspase-3 activation | [7][8] |

| Cell Death | Hippocampal Slices | 5 - 20 µM | Induction of neuronal cell death (neurotoxic at high doses) | [15][16] |

| Cell Migration | Prostate Cancer Cells | 0.1 nM | GPR75-dependent increase in cell migration | [17] |

Inflammation and Ischemia-Reperfusion Injury

20-HETE analogs play a complex, often protective, role in inflammation and injury. 20-5,14-HEDGE has been shown to mitigate renal ischemia-reperfusion injury and protect against lung ischemic injury in rats.[9][18][19] The protective mechanisms are linked to the modulation of inflammatory mediators, including reductions in inducible nitric oxide synthase (iNOS) expression and the prevention of vasodilator prostanoid formation.[2][11][20]

Angiogenesis and Cancer Biology

The 20-HETE pathway is a key player in angiogenesis. In human small cell lung cancer cells, the agonist 20-5,14-HEDE (WIT003) was found to induce the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9) via PI3K and ERK pathways, promoting microvascular density.[6] This highlights the potential for 20-HETE signaling to be co-opted by tumors to promote their growth and vascularization.[21][22]

Experimental Protocols and Methodologies

Investigating the biological activity of 20-5,14-HEDE requires a suite of well-established cell and molecular biology techniques. The following protocols provide a validated framework for assessing its key effects.

Caption: General experimental workflow for studying 20-5,14-HEDE activity.

Protocol: Caspase-3 Activity Assay for Apoptosis

This protocol quantifies apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Objective: To determine if 20-5,14-HEDE protects cells from an apoptotic stimulus (e.g., serum starvation).

Materials:

-

Target cells (e.g., BPAECs) cultured in appropriate plates.

-

Serum-free culture medium.

-

20-5,14-HEDE stock solution (e.g., in ethanol).[5]

-

Caspase-3 colorimetric or fluorometric assay kit.

-

Plate reader.

Procedure:

-

Cell Seeding: Plate cells and grow to ~70-80% confluency.

-

Apoptosis Induction: Replace growth medium with serum-free medium to induce apoptosis.

-

Treatment: Immediately add 20-5,14-HEDE to the desired final concentrations (e.g., 100 nM, 1 µM). Include a "vehicle control" (serum-free medium with vehicle) and a "no starvation" control (cells in full growth medium).[7]

-

Incubation: Incubate cells for a specified period (e.g., 24 hours).[7]

-

Cell Lysis: Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

-

Assay Execution: Add the caspase-3 substrate to the cell lysates.

-

Measurement: Incubate as recommended by the kit, then measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the readings to the protein concentration of each lysate. Express results as a percentage of the control group. A decrease in caspase-3 activity in the 20-5,14-HEDE treated group compared to the vehicle control indicates a protective, anti-apoptotic effect.[7][8]

Protocol: Western Blot for PI3K/Akt Pathway Activation

This protocol assesses the activation of the Akt signaling pathway by detecting its phosphorylated form.

Objective: To determine if 20-5,14-HEDE activates the PI3K/Akt signaling pathway.

Materials:

-

Target cells cultured to confluency.

-

20-5,14-HEDE stock solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cells with 20-5,14-HEDE (e.g., 1 µM) for a short duration (e.g., 5-30 minutes) to capture peak phosphorylation. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Washing: Wash the membrane extensively with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with the antibody for total Akt to ensure equal protein loading.

-

Data Analysis: Quantify band intensities using densitometry software. An increased ratio of phospho-Akt to total-Akt in treated cells confirms pathway activation.

Conclusion and Future Directions

The synthetic 20-HETE analog, 20-5,14-HEDE, has proven to be an indispensable pharmacological tool. Its stability and potent agonist activity at the GPR75 receptor have enabled a deeper understanding of the multifaceted roles of 20-HETE signaling in health and disease. From regulating vascular tone to influencing cell fate and inflammation, the pathways activated by this analog are central to numerous biological processes. As research continues, the use of 20-5,14-HEDE and related compounds will be crucial for validating the 20-HETE-GPR75 axis as a therapeutic target for a range of disorders, including cardiovascular disease, ischemic injury, and cancer.

References

- Tunctan, B., et al. (2022). Activation of GPR75 signaling pathway contributes to the effect of a 20-HETE mimetic, 5,14-HEDGE, to prevent hypotensive and tachycardic responses to lipopolysaccharide in a rat model of septic shock. Journal of Cardiovascular Pharmacology, 80(4), 276-293.

- Williams, J. M., et al. (2023). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Pharmacology & Therapeutics, 249, 108493.

- Garcia, V., et al. (2017). 20-HETE Signals Through G-Protein–Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension.

- Dhanasekaran, A., et al. (2009). 20-HETE increases survival and decreases apoptosis in pulmonary arteries and pulmonary artery endothelial cells.

- Cuez, T., et al. (2010). A synthetic analogue of 20-HETE, 5,14-HEDGE, reverses endotoxin-induced hypotension via increased 20-HETE levels associated with decreased iNOS protein expression and vasodilator prostanoid production in rats. Basic & Clinical Pharmacology & Toxicology, 106(5), 378-388.

- Fan, F., & Roman, R. J. (2017). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Frontiers in Bioscience (Landmark Edition), 22(1), 161-183.

- Roman, R. J. (2017). GPR75 identified as the first 20-HETE receptor - A chemokine receptor adopted by a new family.

- Wang, Z., et al. (2023). GPR75: Advances, Challenges in Deorphanization, and Potential as a Novel Drug Target for Disease Treatment. International Journal of Molecular Sciences, 24(21), 15949.

- Grujic, D., et al. (2017). Protection by 20-5,14-HEDGE Against Surgically-Induced Ischemia Reperfusion Lung Injury in Rats. The Annals of Thoracic Surgery, 104(2), 430-437.

-

Tunctan, B., et al. (2022). Effects of 5,14-HEDGE and 20-HEDE on changes in p-VASP (Ser239) and PKG-1 protein expression in thoracic aorta and superior mesenteric artery from rats treated with lipopolysaccharide. ResearchGate. Retrieved January 2, 2026, from [Link]

-

Dhanasekaran, A., et al. (2009). Fig. 3. Analog of 20-HETE [20-hydroxy-eicosa-5(Z),14(Z)-dienoic acid...]. ResearchGate. Retrieved January 2, 2026, from [Link]

- Roman, R. J. (2018). 20-HETE. Hypertension, 71(5), 783-789.

- Cárdenas, C., et al. (2019). GPR75 RECEPTOR MEDIATES 20-HETE-SIGNALING AND METASTATIC FEATURES OF ANDROGEN-INSENSITIVE PROSTATE CANCER CELLS. Oncotarget, 10(29), 2844–2859.

-

Pascale, A., et al. (2021). 20‐HETE binds to GPR75. (a) Surface plasmon resonance (SPR) analysis of.... ResearchGate. Retrieved January 2, 2026, from [Link]

- Chen, H., et al. (2012). 20-HETE-producing Enzymes Are Up-regulated in Human Cancers. Cancer, 118(23), 5739-5750.

- Cuez, T., et al. (2010). A synthetic analogue of 20-HETE, 5,14-HEDGE, reverses endotoxin-induced hypotension via increased 20-HETE levels associated with decreased iNOS protein expression and vasodilator prostanoid production in rats. Basic & Clinical Pharmacology & Toxicology, 106(5), 378-388.

- Orozco, L. D., & Garcia, V. (2014). Vascular Actions of 20-HETE. Current Hypertension Reviews, 10(1), 28-35.

- Schwartzman, M. L., et al. (2013). Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential.

- Dhanasekaran, A., et al. (2009). 20-HETE increases survival and decreases apoptosis in pulmonary arteries and pulmonary artery endothelial cells.

- Wen, H., et al. (2021). 20-HETE-Induced Ferroptosis After ICH. Frontiers in Neuroscience, 15, 769531.

- Tunctan, B., et al. (2013). 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation. Journal of Pharmacology and Experimental Therapeutics, 345(3), 431-443.

- Roman, R. J., & Alonso-Galicia, M. (2010). 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION. Current Opinion in Nephrology and Hypertension, 19(2), 149-155.

- Tunctan, B., et al. (2008). A 20-HYDROXYEICOSATETRAENOIC ACID AGONIST, N-[20-HYDROXYEICOSA-5(Z),14(Z)

- Williams, J. M., et al. (2009). Protective effect of 20-HETE analogues in experimental renal ischemia reperfusion injury.

- Tunctan, B., et al. (2013). 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: Contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation. Journal of Pharmacology and Experimental Therapeutics, 345(3), 431-443.

- Schwartzman, M. L., et al. (2013). Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential.

Sources

- 1. GPR75 identified as the first 20-HETE receptor - A chemokine receptor adopted by a new family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. ahajournals.org [ahajournals.org]

- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. Protective effect of 20-HETE analogues in experimental renal ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Synthetic Analogue of 20-HETE, 5,14-HEDGE, Reverses Endotoxin-Induced Hypotension via Increased 20-HETE Levels Associated with Decreased iNOS Protein Expression and Vasodilator Prostanoid Production in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A 20-HYDROXYEICOSATETRAENOIC ACID AGONIST, N-[20-HYDROXYEICOSA-5(Z),14(Z)-DIENOYL]GLYCINE, OPPOSES THE FALL IN BLOOD PRESSURE AND VASCULAR REACTIVITY IN ENDOTOXIN-TREATED RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20-HETE increases survival and decreases apoptosis in pulmonary arteries and pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. frontiersin.org [frontiersin.org]

- 17. GPR75 RECEPTOR MEDIATES 20-HETE-SIGNALING AND METASTATIC FEATURES OF ANDROGEN-INSENSITIVE PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "Protection by 20-5,14-HEDGE Against Surgically-Induced Ischemia Reperf" by Irshad Ali, Stephanie Gruenloh et al. [epublications.marquette.edu]

- 19. ahajournals.org [ahajournals.org]

- 20. A synthetic analogue of 20-HETE, 5,14-HEDGE, reverses endotoxin-induced hypotension via increased 20-HETE levels associated with decreased iNOS protein expression and vasodilator prostanoid production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 20-HETE-producing Enzymes Are Up-regulated in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid

An In-Depth Technical Guide to the Mechanism of Action of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid

Authored by a Senior Application Scientist

Foreword

This compound, a synthetic analog of the endogenous lipid mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), represents a significant advancement in the study of eicosanoid signaling. Its enhanced stability against autoxidation provides researchers with a robust tool to dissect the complex and often transient biological roles of 15(S)-HETE.[1][2] This guide provides a comprehensive overview of the known mechanism of action of this compound, grounded in experimental evidence, and offers detailed protocols for its investigation.

Introduction to this compound

This compound, also referred to as HETE analog 1, was developed to overcome the inherent instability of the natural polyene structure of 15(S)-HETE.[1] This synthetic isomer retains key biological activities of its parent compound, making it an invaluable molecular probe.[2] Eicosanoids, such as 15(S)-HETE, are metabolites of arachidonic acid produced via the lipoxygenase (LOX) pathway and are implicated in a wide array of physiological and pathological processes, including inflammation, vasoconstriction, and cell proliferation.[1][3][4]

Chemical Properties:

| Property | Value |

| Molecular Formula | C20H32O3 |

| Molecular Weight | 320.5 g/mol [5][6] |

| Appearance | Solution in ethanol[6] |

| Storage | -20°C[6] |

| Stability | ≥1 year in ethanol[6] |

Core Mechanism of Action

The mechanism of action of this compound is multifaceted, reflecting the diverse roles of its natural counterpart, 15(S)-HETE. The primary activities observed are vasoconstriction and modulation of cell proliferation, which appear to be mediated through interactions with multiple signaling pathways.

Vasoconstrictive Effects

This compound has been demonstrated to induce concentration-dependent contractions in isolated pulmonary arteries.[1][2] This effect is comparable to that of 15(S)-HETE, suggesting a shared mechanism of action. The signaling cascade likely involves the activation of pathways within vascular smooth muscle cells that lead to an increase in intracellular calcium and subsequent contraction.

One of the implicated pathways is the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade.[7] Studies have shown that 15-HETE can induce the phosphorylation of ERK1/2 in pulmonary arterial smooth muscle cells, and that inhibitors of the upstream kinase MEK can attenuate 15-HETE-induced vasoconstriction.[7]

Caption: Proposed signaling pathway for vasoconstriction.

Modulation of Cell Proliferation and Migration

The effects of this compound on cell proliferation are cell-type specific. In vascular smooth muscle cells, it promotes proliferation, albeit less potently than 15(S)-HETE.[1][2] Conversely, in human hormone-independent prostate carcinoma PC-3 cells, it inhibits both proliferation and migration.[1][2] This dual activity suggests engagement with distinct downstream effectors in different cellular contexts.

2.2.1. Pro-proliferative Effects in Vascular Smooth Muscle

The mitogenic effects in vascular smooth muscle cells are thought to be mediated by the activation of mitogen-activated protein kinases (MAPKs), a family of kinases that play a central role in cell proliferation.[4]

2.2.2. Anti-proliferative Effects and Peroxisome Proliferator-Activated Receptors (PPARs)

The anti-proliferative effects in cancer cells may be linked to the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[8][9] PPARs are nuclear receptors that function as transcription factors to regulate gene expression.[8] Activation of PPARγ has been associated with anti-cancer effects, including inhibition of proliferation and induction of differentiation.[9][10] Certain metabolites of arachidonic acid, including the 15-HETE family, are known to activate PPARs.[8][11]

Caption: PPARγ-mediated anti-proliferative signaling.

Experimental Protocols

The following protocols are foundational for characterizing the mechanism of action of this compound.

Vasoconstriction Assay in Isolated Pulmonary Arteries

This protocol is designed to assess the direct effect of the compound on vascular tone.[1]

Methodology:

-

Tissue Preparation:

-

Euthanize a New Zealand White rabbit via an approved protocol.

-

Excise the heart and lungs and place them in Krebs bicarbonate buffer.

-

Dissect the main pulmonary artery and cut it into rings of approximately 3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the arterial rings in an organ bath containing Krebs buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g, replacing the buffer every 15 minutes.

-

-

Experimental Procedure:

-

Induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM) to ensure tissue viability.

-

Wash the rings and allow them to return to baseline tension.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.

-

Record the steady-state tension at each concentration.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curve and determine the EC50 value.

-

Caption: Workflow for the vasoconstriction assay.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[2]

Methodology:

-

Cell Culture:

-

Culture vascular smooth muscle cells or PC-3 cells in appropriate growth medium until they reach sub-confluence.

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

-

Serum Starvation and Treatment:

-

Synchronize the cells by serum-starving them for 24-48 hours.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

-

[3H]-Thymidine Labeling:

-

Add [3H]-thymidine (1 µCi/well) to each well and incubate for the final 4-6 hours of the treatment period.

-

-

Harvesting and Scintillation Counting:

-

Wash the cells with ice-cold PBS to remove unincorporated [3H]-thymidine.

-

Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA).

-

Lyse the cells with a solution of NaOH and SDS.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) or as a percentage of the control.

-

Cell Migration Assay (Boyden Chamber)

This assay quantifies the migratory capacity of cells in response to a chemoattractant.

Methodology:

-

Chamber Preparation:

-

Use a Boyden chamber with a porous membrane (e.g., 8 µm pores) separating the upper and lower compartments.

-

Coat the membrane with an appropriate extracellular matrix protein (e.g., fibronectin) to facilitate cell attachment.

-

-

Cell Seeding and Treatment:

-

Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber.

-

Add medium containing this compound or a chemoattractant control to the lower chamber.

-

-

Incubation:

-

Incubate the chamber for a sufficient period to allow for cell migration (e.g., 6-24 hours).

-

-

Fixation and Staining:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a suitable dye (e.g., crystal violet).

-

-

Quantification:

-

Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.

-

Conclusion

This compound is a valuable research tool for elucidating the complex signaling roles of the 15-lipoxygenase pathway. Its stability and retention of key biological activities of 15(S)-HETE make it a superior alternative for in vitro and in vivo studies. The dual nature of its effects on cell proliferation underscores the context-dependent nature of eicosanoid signaling and highlights the importance of further research into its interactions with nuclear receptors such as PPARγ. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other lipid mediators.

References

-

Peroxisome proliferator-activated receptor. Wikipedia. Available from: [Link]

-

This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity. National Institutes of Health. Available from: [Link]

-

This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity. PubMed. Available from: [Link]

-

Activation of a 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes by the anti-inflammatory agent ibuprofen. PubMed. Available from: [Link]

-

Peroxisome proliferator-activated receptor alpha. Wikipedia. Available from: [Link]

-

Functional and pathological roles of the 12- and 15-lipoxygenases. PubMed Central. Available from: [Link]

-

Substitution of 15-hydroxyeicosatetraenoic acid in the phosphoinositide signaling pathway. The Journal of Biological Chemistry. Available from: [Link]

-

Nonsteroidal anti-inflammatory drugs stimulate 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes. PubMed. Available from: [Link]

-

The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PubMed Central. Available from: [Link]

-

15S-Hydroxyeicosatetraenoic acid activates peroxisome proliferator-activated receptor gamma and inhibits proliferation in PC3 prostate carcinoma cells. ResearchGate. Available from: [Link]

-

ERK1/2 signaling pathway is involved in 15-hydroxyeicosatetraenoic acid-induced hypoxic pulmonary vasoconstriction. PubMed. Available from: [Link]

-

Human lipoxygenase (5-, 12-, and 15-LOX) pathways of lipid mediator... ResearchGate. Available from: [Link]

-

The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PubMed Central. Available from: [Link]

-

15-Hydroxyeicosa-5,8,11,13-tetraenoic acid | C20H32O3 | CID 5312986. PubChem. Available from: [Link]

-

Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. MDPI. Available from: [Link]

Sources

- 1. This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of a 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes by the anti-inflammatory agent ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15-Hydroxyeicosa-5,8,11,13-tetraenoic acid | C20H32O3 | CID 5312986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. ERK1/2 signaling pathway is involved in 15-hydroxyeicosatetraenoic acid-induced hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid: Physicochemical Properties, Characterization, and Biological Significance

Introduction

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid is a synthetically derived analog of the naturally occurring arachidonic acid metabolite, 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE).[1][2] As a stable mimic of its endogenous counterpart, this molecule serves as a valuable tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its structural modifications, specifically the introduction of a carbon-carbon triple bond, confer enhanced stability against autoxidation compared to the labile polyene system of 15(S)-HETE.[1][2] This increased stability, coupled with the retention of key biological activities, makes it an ideal candidate for investigating the physiological and pathophysiological roles of 15-HETE and for the potential development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its characterization, and insights into its biological significance and potential mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₃ | [3][4][5] |

| Molecular Weight | 320.47 g/mol | [3][4][6] |

| Purity | ≥98% | [4] |

| Appearance | Provided as a solution in ethanol | [4] |

| UV/Vis (λmax) | 227 nm | [4][5] |

| Solubility | - Ethanol: Miscible- DMSO: ~20 mg/mL- DMF: ~20 mg/mL- Aqueous Buffers (e.g., 1:1 Ethanol:PBS, pH 7.2): Sparingly soluble (~0.5 mg/mL) | [4][5] |

| Storage | As a solution in ethanol at -20°C for ≥1 year | [4] |

Synthesis

The synthesis of this compound has been reported and involves a multi-step chemical process.[2] A key step in the synthesis is a Wittig reaction to establish the Z-configured double bond at the C5 position.[2] The stereochemistry at the C15 hydroxyl group is controlled through the use of a chiral precursor. For a detailed synthetic protocol, researchers are directed to the primary literature.[2]

Experimental Protocols for Characterization

The following protocols are designed to provide a framework for the comprehensive characterization of this compound, ensuring its identity, purity, and stability for use in biological assays.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC is a robust method for assessing the purity of fatty acid derivatives. The choice of a C18 column allows for the separation of the target compound from potential non-polar impurities and isomers. UV detection at the molecule's λmax of 227 nm provides sensitive and specific detection.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to ensure protonation of the carboxylic acid and improve peak shape).

-

Gradient Program: Start with 50% acetonitrile and increase to 100% acetonitrile over 20 minutes. Hold at 100% for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 227 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in ethanol. Dilute to a working concentration of 10-50 µg/mL with the initial mobile phase composition.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Rationale: Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition of the molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for lipid molecules, and high-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

LC Conditions: Use the same HPLC conditions as described in the purity assessment protocol.

-

Data Analysis: Compare the observed accurate mass with the theoretical exact mass of C₂₀H₃₂O₃. The mass error should be within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous determination of the chemical structure of organic molecules. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a standard one-dimensional carbon spectrum.

-

2D NMR (optional but recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Analysis:

-

¹H NMR (in C₆D₆): Key expected signals include the olefinic protons between δ 5.2 and 5.8 ppm, the carbinol proton around δ 4.45 ppm, and the terminal methyl group around δ 0.87 ppm.[2]

-

¹³C NMR (in C₆D₆): Key expected signals include the carboxylic acid carbon around δ 178.8 ppm, the alkyne carbons between δ 81.8 and 95.5 ppm, the olefinic carbons between δ 109.4 and 144.0 ppm, and the carbinol carbon around δ 63.2 ppm.[2]

-

Compare the obtained spectra with the published data to confirm the structure.[2]

-

Biological Significance and Mechanism of Action

This compound, as a stable analog of 15(S)-HETE, is expected to exhibit similar biological activities. 15(S)-HETE is a product of the 15-lipoxygenase (15-LOX) pathway and is involved in a variety of physiological and pathological processes.[7][8]

Key Biological Activities:

-

Vasoconstriction: Both 15(S)-HETE and its synthetic analog have been shown to induce concentration-dependent contraction of pulmonary arteries.[1][2]

-

Cell Proliferation: The compound has demonstrated antiproliferative effects, particularly in hormone-independent prostate carcinoma PC-3 cells, where it inhibits both proliferation and migration.[1][2][5]

-

Angiogenesis: 15(S)-HETE has been implicated in angiogenesis, a process that can be both beneficial and detrimental depending on the context.[9][10]

Potential Signaling Pathways:

The biological effects of 15(S)-HETE and its analogs are mediated through various signaling pathways. While the precise mechanisms for this compound are still under investigation, the known pathways for 15(S)-HETE provide a strong foundation for future research.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): 15(S)-HETE is a known ligand for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[7][11][12] Activation of PPARγ can lead to the inhibition of cancer cell growth.[7]

-

Jak2-STAT5B Signaling: 15(S)-HETE has been shown to induce angiogenesis through the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B) pathway, leading to the expression of pro-angiogenic factors like IL-8.[9]

-

PI3K/Akt/mTOR Pathway: In the context of adipose tissue, 15(S)-HETE-induced angiogenesis is mediated by the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[10]

Diagram of a Potential Signaling Pathway:

The following diagram illustrates a plausible signaling pathway for the antiproliferative effects of this compound, based on the known actions of 15(S)-HETE via PPARγ activation.

Caption: Putative signaling pathway for the antiproliferative effects of this compound via PPARγ activation.

Conclusion

This compound represents a chemically stable and biologically active analog of 15(S)-HETE. Its unique properties make it an invaluable tool for elucidating the complex roles of the 15-lipoxygenase pathway in health and disease. The experimental protocols and biological insights provided in this guide are intended to facilitate further research into this promising molecule and its potential therapeutic applications. As a self-validating system, the rigorous characterization of this compound using the described methods is paramount to ensure the reliability and reproducibility of experimental findings.

References

-

Pfister, S. L., Klimko, P. G., & Conrow, R. E. (2016). This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity. Prostaglandins & other lipid mediators, 123, 33–39. [Link]

-

Kliewer, S. A., Sundseth, S. S., Jones, S. A., Brown, P. J., Wisely, G. B., Koble, C. S., ... & Willson, T. M. (1997). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ. Proceedings of the National Academy of Sciences, 94(9), 4318–4323. [Link]

-

Marion-Letellier, R., Savoye, G., & Ghosh, S. (2016). Fatty acids, eicosanoids and PPAR gamma. European journal of pharmacology, 785, 44–49. [Link]

-

15-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

-

Lahaie, I., Hardy, P., Hou, X., Gendron, F. P., & Falck, J. R. (2012). The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8. Blood, The Journal of the American Society of Hematology, 120(12), 2543-2552. [Link]

-

Kalupahana, N. S., Claycombe, K. J., & Moustaid-Moussa, N. (2013). 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway. Biochemistry and cell biology, 91(6), 498-505. [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(4), 340-355. [Link]

Sources

- 1. This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 15(R)-hydroxy-5(Z),8(Z),11(Z),13(E)-eicosatetraenoic acid [cymitquimica.com]

- 7. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Fatty acids, eicosanoids and PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Synthetic HETE Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid signaling molecules derived from arachidonic acid, playing pivotal roles in a vast array of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease.[1][2][3] The biological activity of HETEs is exquisitely dependent on their molecular structure, specifically the position of the hydroxyl group and its stereochemical configuration (R or S enantiomer). This guide provides a comprehensive exploration of the historical discovery of HETE isomers, the evolution of synthetic strategies to produce enantiomerically pure forms, and the analytical techniques required to validate them. We delve into the causal relationships behind experimental choices, detailing key protocols for both chiral synthesis and analysis. By understanding the journey from identifying HETEs in complex biological mixtures to creating highly pure synthetic standards, researchers and drug developers can better appreciate the critical importance of stereochemistry in targeting HETE-mediated pathways for therapeutic intervention.

Chapter 1: Introduction to Hydroxyeicosatetraenoic Acids (HETEs)

The Nature of HETEs: Isomers of Arachidonic Acid

Hydroxyeicosatetraenoic acids (HETEs) are oxygenated metabolites of the 20-carbon polyunsaturated fatty acid, arachidonic acid.[4][5] Their formation is a key branch of the eicosanoid biosynthesis network. The defining feature of the HETE family is the vast number of isomers that can be formed. Isomerism in HETEs is categorized in two primary ways:

-

Positional Isomerism: This refers to the carbon atom on the eicosanoid backbone where the hydroxyl (-OH) group is attached. Major positional isomers include 5-HETE, 8-HETE, 12-HETE, 15-HETE, and 20-HETE, each generated by different enzymatic systems.[4][6]

-

Stereoisomerism (Enantiomers): For a given positional isomer, the hydroxyl group can be oriented in one of two three-dimensional configurations, designated as 'S' (Sinister) or 'R' (Rectus). These non-superimposable mirror-image molecules are known as enantiomers.[7] For example, 12-HETE exists as both 12(S)-HETE and 12(R)-HETE.[8]

Why Stereochemistry is Paramount in HETE Biology

In pharmacology, it is a fundamental principle that stereochemistry dictates biological activity.[9][10][11] Biological systems, particularly enzyme active sites and cell surface receptors, are inherently chiral.[11] Consequently, two enantiomers of the same HETE isomer can exhibit dramatically different, and sometimes opposing, biological effects.[12] One enantiomer may be a potent agonist for a receptor, while its mirror image could be inactive or even an antagonist.[7][9] For instance, the biological activity of many HETEs resides almost exclusively in a single enantiomer.[6] Therefore, the ability to synthesize and study stereochemically pure HETE isomers is not merely an academic exercise; it is an absolute prerequisite for accurately deciphering their roles in health and disease and for developing targeted therapeutics.

Chapter 2: The Era of Discovery: From Biological Soups to Defined Molecules

The history of HETE research began with observations of bioactive lipid products in biological preparations. The first isomer to be characterized was 12-HETE, identified in 1974 as a major arachidonic acid metabolite produced by human platelets via the 12-lipoxygenase enzyme.[6][8] This discovery marked the beginning of a journey to understand how cells produce such a diverse yet specific array of signaling lipids. It soon became clear that HETEs were not random oxidation products but were generated through distinct, highly regulated enzymatic pathways.

The primary biosynthetic routes were identified as:

-

Lipoxygenase (LOX) Pathways: Enzymes such as 5-LOX, 12-LOX, and 15-LOX introduce oxygen with high positional and stereochemical specificity, typically producing the S-enantiomer.[6][13] For example, 5-LOX is responsible for synthesizing 5(S)-HETE.[14]

-

Cyclooxygenase (COX) Pathways: While primarily known for producing prostaglandins, COX enzymes can also generate HETEs, such as 11(R)-HETE, with distinct stereochemistry.[13][15]

-

Cytochrome P450 (CYP450) Pathways: These enzymes can hydroxylate arachidonic acid at numerous positions. Unlike LOX enzymes, CYP450-mediated reactions often lack high stereoselectivity, producing mixtures of R and S enantiomers, with the R enantiomer sometimes predominating.[6][13]

-

Non-Enzymatic Lipid Peroxidation: Free radical-mediated oxidation of arachidonic acid can also produce HETEs, but this process is non-specific and results in racemic mixtures (equal amounts of R and S enantiomers).[6][16]

The ability to distinguish between enzymatic and non-enzymatic production pathways in a biological sample relies heavily on chiral analysis, as a stereospecific product implies enzymatic origin.[16]

Chapter 3: The Synthetic Challenge: From Racemates to Enantiopure Isomers

The discovery of HETEs created an immediate need for pure standards for biological testing. Initial synthetic efforts often yielded racemic mixtures, which were of limited use for probing stereospecific biological interactions. The advancement of the field hinged on the development of asymmetric synthesis—methodologies that preferentially create one enantiomer over the other.[17]

Evolution of Synthetic Strategy

The paradigm shift from racemic to enantioselective synthesis was driven by several key strategies in organic chemistry:

-

Chiral Pool Synthesis: This approach utilizes naturally occurring, inexpensive, and enantiomerically pure molecules (like amino acids, sugars, or terpenes) as starting materials.[18] The inherent chirality of the starting material is carried through the reaction sequence to establish the desired stereochemistry in the final product.

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the non-chiral starting material to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed.

-

Chiral Catalysis: A small amount of a chiral catalyst (often a metal complex with a chiral ligand or an organocatalyst) is used to create a chiral environment for the reaction, favoring the formation of one enantiomer.[18] This is a highly efficient and elegant approach.

In-Depth Protocol: A Case Study in Chiral Pool Synthesis of 10(S)-HETE

The synthesis of 10(S)-HETE provides an excellent example of the chiral pool approach, starting from the readily available (R)-glyceraldehyde acetonide.[13] This protocol illustrates how to build a complex lipid molecule while maintaining strict control over its stereochemistry.

Objective: To synthesize enantiomerically pure 10(S)-HETE methyl ester.

Starting Material: (R)-glyceraldehyde acetonide, derived from D-mannitol.[13]

Methodology:

-

Chain Elongation via Wittig Reaction:

-

Step: (R)-glyceraldehyde acetonide is reacted with a phosphorus ylide (e.g., Ph3P=CH(CH2)3CO2Me).

-

Causality: The Wittig reaction is a robust method for forming carbon-carbon double bonds. This step adds a seven-carbon chain to the three-carbon chiral starting material, establishing a key part of the HETE backbone. The Z-geometry of the newly formed double bond is controlled by the reaction conditions.

-

-

Protection Group Manipulation:

-

Step: The acetonide protecting group is removed under acidic conditions, and the resulting diol is selectively protected, leaving the allylic alcohol free for the next step.

-

Causality: Protecting groups are essential in multi-step synthesis to prevent unwanted side reactions. The selective deprotection and re-protection strategy ensures that subsequent chemical transformations occur only at the desired location.

-

-

Oxidation to an Aldehyde:

-

Step: The free allylic alcohol is oxidized to an aldehyde using a mild oxidizing agent like pyridinium dichromate (PDC).

-

Causality: This oxidation creates a reactive aldehyde functional group, which is necessary for the next chain elongation step. A mild reagent is chosen to avoid over-oxidation to a carboxylic acid.

-

-

Second Chain Elongation:

-

Step: The aldehyde is reacted with another phosphorus ylide derived from a C9-alkyne fragment.

-

Causality: This second Wittig-type reaction attaches the remaining portion of the HETE carbon skeleton. Using an alkyne-containing fragment allows for the later formation of the required Z-double bonds.

-

-

Stereocenter Inversion and Deprotection:

-

Step: The existing hydroxyl group's stereochemistry is inverted (if necessary for the target molecule) using a Mitsunobu reaction, followed by removal of the protecting group.

-

Causality: The Mitsunobu reaction is a classic method for inverting the stereochemistry of a secondary alcohol with high fidelity, a critical step for accessing the correct enantiomer.

-

-

Reduction of Alkyne to Z-Alkene:

-

Step: The internal alkyne is stereoselectively reduced to a Z-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

-

Causality: Lindlar's catalyst is specifically designed to reduce alkynes to cis- (or Z-) alkenes without over-reducing them to alkanes. This is crucial for establishing the correct geometry of the double bonds found in natural HETEs.

-

-

Final Saponification:

-

Step: The methyl ester is hydrolyzed to the free carboxylic acid using a base like lithium hydroxide.[13]

-

Causality: This final step yields the biologically active free acid form of 10(S)-HETE.

-

Chapter 4: Biological Function and Therapeutic Potential

The development of robust synthetic methods has allowed researchers to definitively link specific HETE isomers to distinct biological functions, revealing their potential as both therapeutic targets and disease biomarkers.

Comparative Biological Activities of Key HETE Isomers

The functional diversity of HETE isomers is profound. For example, 12(S)-HETE is a pro-inflammatory and pro-angiogenic mediator implicated in cancer metastasis and diabetic complications, acting through the GPR31 receptor.[2][4][6] In contrast, 15(S)-HETE can have anti-proliferative and protective effects in some cancers.[4][6] 20-HETE is a potent vasoconstrictor and plays a key role in regulating blood pressure.[19][20]

| HETE Isomer | Primary Biosynthetic Pathway | Key Biological Activities | Known Receptor(s) | Therapeutic Relevance |

| 5(S)-HETE | 5-Lipoxygenase (5-LOX) | Pro-inflammatory, chemoattractant for neutrophils and eosinophils.[6][14] | OXE-R (for its metabolite, 5-oxo-ETE) | Asthma, Allergic Inflammation[1][4] |

| 12(S)-HETE | 12-Lipoxygenase (12-LOX) | Pro-inflammatory, promotes tumor cell proliferation, angiogenesis, and metastasis.[2][6][21] | GPR31[4][6] | Cancer, Diabetic Retinopathy[2] |

| 15(S)-HETE | 15-Lipoxygenase (15-LOX) | Can be anti-proliferative and protective in some cancers; precursor to lipoxins.[4][6] | PPARγ[6] | Cancer, Resolution of Inflammation |

| 20-HETE | Cytochrome P450 (CYP4A/4F) | Potent vasoconstrictor, pro-inflammatory, involved in blood pressure regulation.[19][20] | GPR75[20] | Hypertension, Stroke, Cardiovascular Disease[19] |

HETEs as Drug Targets

The well-defined roles of specific HETE isomers in disease make their signaling pathways attractive targets for drug development. Strategies include:

-

Inhibition of Biosynthesis: Developing selective inhibitors for enzymes like 12-LOX could block the production of pro-tumorigenic 12(S)-HETE.[20]

-

Receptor Antagonism: Creating molecules that block HETE receptors, such as GPR31 or GPR75, can prevent downstream signaling.[6][20] Potent and selective antagonists for the 5-oxo-ETE receptor (OXE-R) have been developed and are valuable research tools.[6]

Chapter 5: Modern Analytical Techniques

The synthesis of a putative HETE isomer is incomplete without rigorous analytical validation. Furthermore, studying HETEs in biological systems requires methods that can accurately quantify specific isomers in complex matrices. The primary challenge is to separate and detect molecules that are structurally identical (positional isomers) or differ only in their 3D orientation (enantiomers).[22]

Core Methodology: Chiral Chromatography coupled with Mass Spectrometry

The gold standard for HETE analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] To resolve enantiomers, specialized chiral stationary phases are used in the High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. These phases contain a chiral selector that interacts differently with the R and S enantiomers, causing them to travel through the column at different rates and thus be separated in time.[16][22]

In-Depth Protocol: Chiral UHPLC-MS/MS Analysis of HETEs in Plasma

Objective: To separate and quantify HETE enantiomers (e.g., 12(S)-HETE and 12(R)-HETE) in a human plasma sample.

Methodology:

-

Sample Preparation (Lipid Extraction):

-

Step: Spike the plasma sample with a known amount of a stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8). Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction.

-

Causality: The internal standard is critical for accurate quantification, as it corrects for sample loss during preparation and for variations in instrument response. Extraction removes proteins and other interfering substances, concentrating the lipids of interest.

-

-

Derivatization (Optional but Recommended):

-

Step: React the carboxyl group of the HETEs with a derivatizing agent such as PFB-Br (pentafluorobenzyl bromide).

-

Causality: Derivatization can significantly enhance ionization efficiency in the mass spectrometer, particularly when using negative mode electron capture atmospheric pressure chemical ionization (ECAPCI), leading to much lower detection limits.[22]

-

-

Chiral Chromatographic Separation:

-

Step: Inject the extracted and derivatized sample onto a UHPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Lux Amylose-2).[16]

-

Causality: The chiral stationary phase provides the enantioselective interactions necessary to resolve the R and S enantiomers into distinct chromatographic peaks. A carefully optimized gradient of solvents (e.g., acetonitrile and water with formic acid) is used to elute the compounds.[16]

-

-

Mass Spectrometric Detection and Quantification:

-

Step: The column eluent is directed into a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap). The instrument is operated in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

-

Causality: Mass spectrometry provides exceptional specificity and sensitivity. In MRM mode, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the HETE derivative (precursor ion), a collision cell fragments it, and the third quadrupole selects a specific fragment ion. This precursor-product ion transition is highly specific to the analyte, eliminating chemical noise. Quantification is achieved by comparing the peak area of the endogenous HETE to that of the co-eluting stable isotope-labeled internal standard.

-

Chapter 6: Future Directions and Conclusion

The journey from the initial discovery of HETEs to the sophisticated synthesis and analysis of their individual isomers has been foundational to modern eicosanoid research. While significant progress has been made, key challenges and opportunities remain. The development of more selective and potent inhibitors of HETE biosynthetic enzymes and antagonists for their receptors continues to be a major goal for drug development professionals. Furthermore, as analytical sensitivity improves, we will be able to map the spatial and temporal distribution of these lipids within tissues, providing unprecedented insight into their localized signaling roles.

References

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355. [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PubMed. [Link]

-

Sato, M., et al. (1993). Synthesis of 12-hydroxyeicosatetraenoic acid by human endometrium and decidua. Prostaglandins, Leukotrienes and Essential Fatty Acids, 49(2), 609-613. [Link]

-